molecular formula C27H26ClNO7S B12475445 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate

Cat. No.: B12475445
M. Wt: 544.0 g/mol
InChI Key: FYMUBPQKPFNLOV-UHFFFAOYSA-N
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of sulfonyl, carbamoyl, and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL-2-OXOETHYL and 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, carbamoyl chlorides, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 4-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]BUTANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26ClNO7S

Molecular Weight

544.0 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 5-(3-chloro-4-methylanilino)-5-oxopentanoate

InChI

InChI=1S/C27H26ClNO7S/c1-18-6-14-23(15-7-18)37(33,34)36-22-12-9-20(10-13-22)25(30)17-35-27(32)5-3-4-26(31)29-21-11-8-19(2)24(28)16-21/h6-16H,3-5,17H2,1-2H3,(H,29,31)

InChI Key

FYMUBPQKPFNLOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCCC(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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